molecular formula C10H16N2 B15234627 1-(2,3-Dimethylphenyl)ethane-1,2-diamine

1-(2,3-Dimethylphenyl)ethane-1,2-diamine

Cat. No.: B15234627
M. Wt: 164.25 g/mol
InChI Key: RRHHGSNSNIHWDX-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2 It features a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dimethylphenyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzyl chloride with ethylenediamine under basic conditions. The reaction typically proceeds as follows: [ \text{C}_8\text{H}_9\text{Cl} + \text{C}_2\text{H}8\text{N}2 \rightarrow \text{C}{10}\text{H}{16}\text{N}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)ethane-1,2-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with similar reactivity but lacking the phenyl ring.

    1,2-Diphenylethane: Contains two phenyl rings but lacks the diamine functionality.

    1,2-Diaminopropane: Similar diamine structure but with a different alkyl chain.

Uniqueness

1-(2,3-Dimethylphenyl)ethane-1,2-diamine is unique due to the presence of both the phenyl ring and the diamine moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3

InChI Key

RRHHGSNSNIHWDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)N)C

Origin of Product

United States

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